

What is the amino acid sequence of PE 22-28?

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Compound of Interest

Compound Name: PE 22-28

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An In-Depth Technical Guide to the Heptapeptide **PE 22-28**

This technical guide provides a comprehensive overview of the heptapeptide **PE 22-28**, a potent and selective inhibitor of the TREK-1 potassium channel. Designed for researchers, scientists, and drug development professionals, this document details the peptide's core properties, mechanism of action, and the experimental protocols used to characterize its function.

Core Properties of PE 22-28

PE 22-28 is a synthetic heptapeptide, meaning it is composed of seven amino acids.^{[1][2][3]} It is a shortened analog of spadin, an endogenous peptide that also exhibits TREK-1 inhibitory activity.^[4] **PE 22-28** was identified as the smallest fragment of spadin that retains and even surpasses the inhibitory activity of the parent peptide.^[4]

Amino Acid Sequence

The primary structure and amino acid sequence of **PE 22-28** is:

Gly-Val-Ser-Trp-Gly-Leu-Arg^{[5][6]}

This can also be represented by the single-letter code: GVSWGLR.^[5]

Data Presentation

The following tables summarize the key quantitative data associated with **PE 22-28**, facilitating comparison and analysis.

Table 1: Physicochemical and Pharmacokinetic Properties of **PE 22-28**

Property	Value	Source
Amino Acid Sequence	GVSWGLR (Gly-Val-Ser-Trp-Gly-Leu-Arg)	[5][6]
Molecular Formula	C35H56N12O9	[5]
Molar Mass	788.908 g·mol ⁻¹	[5]
In Vivo Duration of Action	Up to 23 hours	[4]

Table 2: Comparative In Vitro Efficacy on TREK-1 Inhibition

Compound	IC ₅₀ for TREK-1 Inhibition	Source
PE 22-28	0.12 nM	[4][7][8]
Spadin (Parent Peptide)	40–60 nM	[4][7]

Table 3: Preclinical Antidepressant-like Efficacy of **PE 22-28**

Experimental Model	Treatment Protocol	Key Finding	Source
Forced Swim Test (FST)	3.0 µg/kg, intraperitoneal (i.p.) injection	Significantly decreased immobility time compared to control.[9]	[9]
Novelty-Suppressed Feeding (NSF) Test	3.0 µg/kg for 4 days (sub-chronic)	Significantly reduced the latency to eat in a corticosterone-induced depression model.[9]	[9]

Table 4: Pro-neurogenic and Synaptogenic Effects of **PE 22-28**

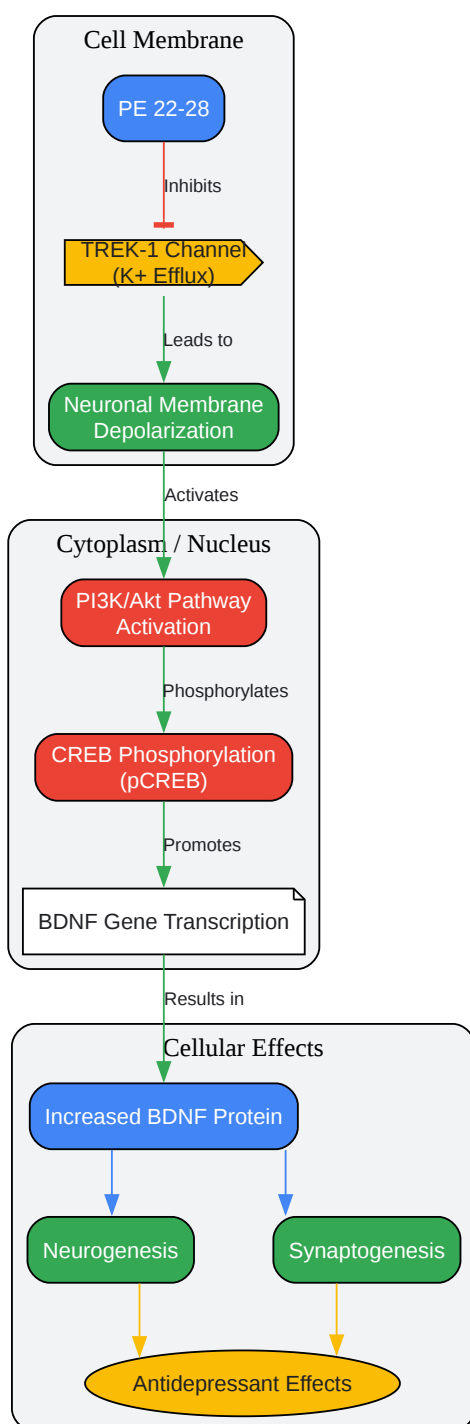
Biological Process	Experimental Assay	Key Finding	Source
Neurogenesis	BrdU labeling in the hippocampus	Induced neurogenesis after a 4-day treatment. [4]	[4]
Synaptogenesis	PSD-95 expression in cortical neurons	Enhanced the expression of the postsynaptic density protein 95 (PSD-95). [4]	[4]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for **PE 22-28** is the inhibition of the TREK-1 potassium channel, which initiates a cascade of downstream signaling events culminating in antidepressant and neurogenic effects.

PE 22-28 Signaling Pathway

The following diagram illustrates the signaling pathway initiated by **PE 22-28**.

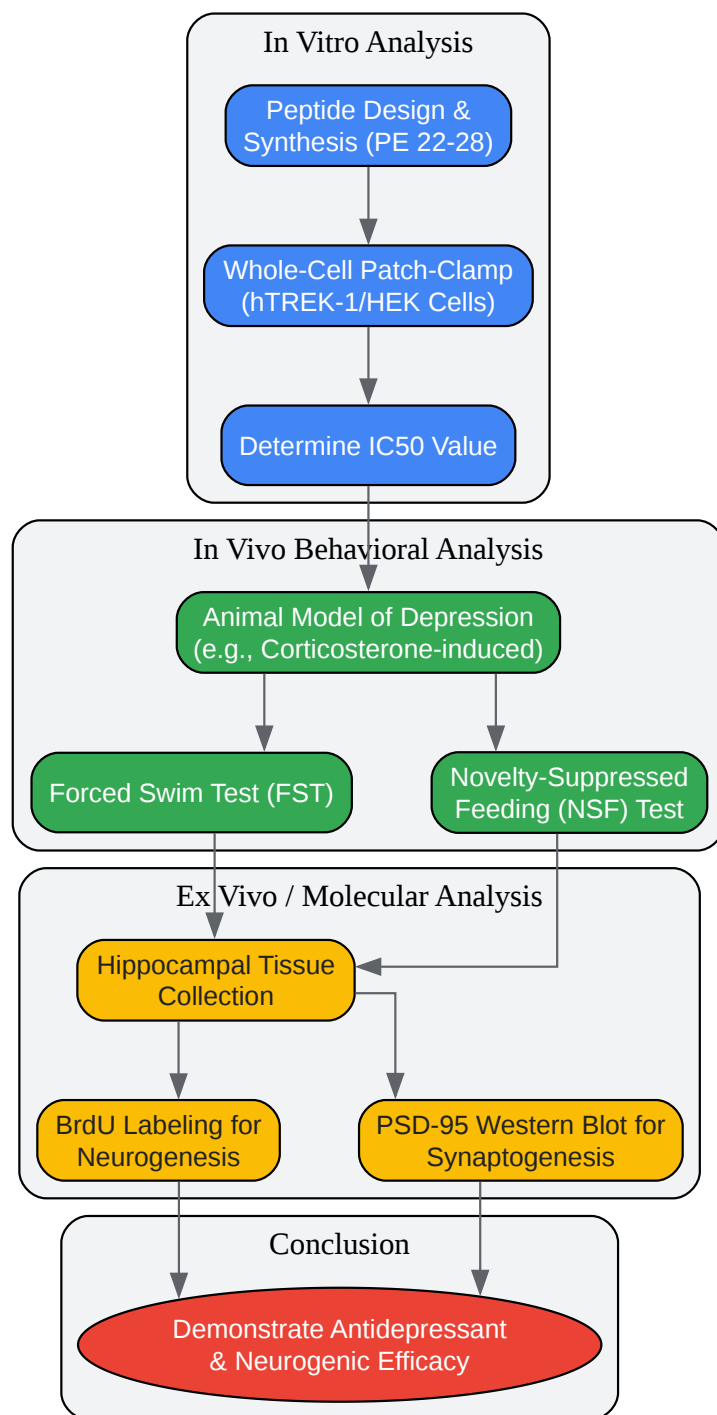


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Caption: Signaling cascade of **PE 22-28** from TREK-1 inhibition to downstream effects.

Experimental Research Workflow

The diagram below outlines the typical workflow for characterizing a novel TREK-1 inhibitor like **PE 22-28**.



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Caption: Standard experimental workflow for evaluating **PE 22-28**'s efficacy.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Assay for TREK-1 Inhibition

This protocol is used to measure the inhibitory effect of **PE 22-28** on TREK-1 channel currents.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human TREK-1 channel (hTREK-1/HEK).[\[4\]](#)[\[7\]](#)
- Recording Configuration: Whole-cell patch-clamp.[\[8\]](#)[\[10\]](#)
- Solutions:
 - Internal (Pipette) Solution: Contains (in mM): 155 KCl, 5 EGTA, 10 HEPES, adjusted to pH 7.4 with KOH.
 - External (Bath) Solution: Contains (in mM): 155 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
- Procedure:
 - Culture hTREK-1/HEK cells on glass coverslips.
 - Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.
 - Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.[\[10\]](#)
 - Approach a target cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.
 - Apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.[\[11\]](#)
 - Clamp the cell membrane potential, typically at -60 mV.

- Apply voltage ramps (e.g., from -100 mV to +50 mV over 1 second) to elicit TREK-1 currents.[8]
- Record baseline currents, then perfuse the bath with the external solution containing various concentrations of **PE 22-28**.
- Measure the reduction in current at a specific voltage (e.g., +45 mV) to determine the percentage of inhibition.[8]
- Construct a dose-response curve to calculate the IC50 value.

Forced Swim Test (FST)

The FST is a behavioral model used to assess depressive-like states and the efficacy of antidepressant compounds in rodents.[5]

- Apparatus: A transparent Plexiglas cylinder (e.g., 30 cm height x 20 cm diameter) filled with water (23-25 °C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.[5][12]
- Procedure:
 - Acclimate mice to the testing room for at least 30 minutes before the test.[12]
 - Administer **PE 22-28** or a vehicle control (e.g., saline) via intraperitoneal injection at the specified dose (e.g., 3.0 µg/kg) 30 minutes prior to the test.[9]
 - Gently place each mouse into the water-filled cylinder.
 - Record the session, which typically lasts for 6 minutes, using a video camera.[5][12]
 - An observer, blind to the experimental conditions, scores the animal's behavior.
 - Scoring: The primary measure is "immobility time," defined as the period during which the mouse makes only the minimal movements necessary to keep its head above water.[13] Active behaviors include swimming and struggling/climbing.
 - A reduction in immobility time is interpreted as an antidepressant-like effect.[13]

Novelty-Suppressed Feeding (NSF) Test

This test assesses anxiety- and depression-related behaviors based on the conflict between the drive to eat and the fear of a novel, open environment.[1]

- Apparatus: A novel, open-field arena (e.g., 42 cm x 42 cm x 42 cm box) with the floor covered in bedding. A single food pellet is placed on a piece of white filter paper in the center of the arena.[3][14]
- Procedure:
 - Food-deprive the mice for 24 hours prior to the test.[1][3]
 - Administer **PE 22-28** or vehicle daily for a sub-chronic period (e.g., 4 days).[9]
 - On the test day, place a single mouse in a corner of the brightly lit, novel arena.
 - Start a timer and measure the "latency to eat," defined as the time it takes for the mouse to approach the food pellet and take its first bite.[1]
 - The test is typically run for a maximum of 10 minutes. If the mouse does not eat within this period, a latency of 600 seconds is recorded.[3][14]
 - A shorter latency to eat is indicative of reduced anxiety and an antidepressant-like effect.[1]

In Vivo Neurogenesis Assay (BrdU Labeling)

This protocol uses the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) to label and quantify newly proliferated cells in the brain.

- BrdU Administration:
 - Administer **PE 22-28** or vehicle to mice for the desired treatment period (e.g., 4 days).
 - Inject mice intraperitoneally with BrdU (e.g., 50-100 mg/kg). This can be a single injection or multiple injections over a day to label a larger cohort of S-phase cells.[6][7]

- Tissue Processing:
 - After a set survival period (e.g., 21 days to allow for cell differentiation), deeply anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).^[7]
 - Dissect the brains and post-fix them in 4% PFA.
 - Cryoprotect the brains in a sucrose solution and section them using a cryostat or vibratome, typically at 30-40 μm thickness.
- Immunohistochemistry:
 - DNA Denaturation: To expose the BrdU epitope within the DNA, incubate the free-floating sections in 2N HCl at 37°C for 30 minutes.^[6]
 - Neutralize the acid with a borate buffer (e.g., 0.1 M, pH 8.5).^{[6][7]}
 - Blocking: Block non-specific antibody binding by incubating sections in a solution containing normal serum and a detergent (e.g., Triton X-100).^[7]
 - Primary Antibody: Incubate the sections overnight at 4°C with a primary antibody against BrdU (e.g., rat anti-BrdU).^[6]
 - Secondary Antibody: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., anti-rat IgG conjugated to a fluorophore).
 - Mounting and Imaging: Mount the sections on slides and visualize using a fluorescence or confocal microscope. The number of BrdU-positive cells in the dentate gyrus of the hippocampus is then quantified.

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